1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt

説明

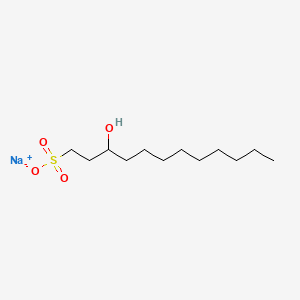

1-ドデカンスルホン酸、3-ヒドロキシ-、モノナトリウム塩は、分子式C12H25NaO4Sの化学化合物です。 これは界面活性剤であり、液体表面張力を低下させる能力があり、洗剤や乳化剤など様々な用途で使用されています .

特性

CAS番号 |

13502-28-8 |

|---|---|

分子式 |

C12H25NaO4S |

分子量 |

288.38 g/mol |

IUPAC名 |

sodium;3-hydroxydodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-12(13)10-11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |

InChIキー |

GUNDCQDQIPEOFE-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCC(CCS(=O)(=O)[O-])O.[Na+] |

製品の起源 |

United States |

準備方法

1-ドデカンスルホン酸、3-ヒドロキシ-、モノナトリウム塩の合成は、通常、ドデカンをスルホン化し、次いで水酸化ナトリウムで中和することによって行われます。 反応条件には、通常、反応物の生成物を効率的に目的の生成物に変換するために、制御された温度と触媒の存在が必要です .

工業的な設定では、この化合物の製造は、反応パラメータのより良い制御とより高い収率を可能にする連続フロー反応器を使用してスケールアップできます。 結晶化や蒸留などの高度な精製技術を使用すると、高純度の1-ドデカンスルホン酸、3-ヒドロキシ-、モノナトリウム塩を製造できます .

化学反応の分析

1-ドデカンスルホン酸、3-ヒドロキシ-、モノナトリウム塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、スルホン酸誘導体を生成するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 還元反応は、スルホン酸基をスルホン酸基に変換できます。水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はスルホン酸を生成する可能性がありますが、置換反応はさまざまなスルホン酸エステルとアミドを生成する可能性があります .

科学研究への応用

1-ドデカンスルホン酸、3-ヒドロキシ-、モノナトリウム塩は、科学研究で幅広い用途があります。

科学的研究の応用

1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt has a wide range of applications in scientific research:

作用機序

1-ドデカンスルホン酸、3-ヒドロキシ-、モノナトリウム塩の作用機序は、主にその界面活性剤特性に基づいています。これは、液体-空気界面に沿って整列することによって液体の表面張力を低下させ、それによって乳化と分散を安定化させます。 この特性は、洗剤から医薬品まで、さまざまな用途において重要です .

分子レベルでは、スルホン酸基は水分子と相互作用し、疎水性ドデカン鎖は非極性物質と相互作用します。 この二重の相互作用は、極性物質と非極性物質の混合を促進し、さまざまな製剤の溶解性と安定性を向上させます .

類似の化合物との比較

1-ドデカンスルホン酸、3-ヒドロキシ-、モノナトリウム塩は、以下のような他の類似の界面活性剤と比較することができます。

ドデシル硫酸ナトリウム(SDS): 両方の化合物は界面活性剤ですが、SDSは、タンパク質変性と電気泳動のために、実験室の設定でより一般的に使用されます。

ラウリル硫酸ナトリウム(SLS): SDSと同様に、SLSはシャンプーや歯磨き粉などのパーソナルケア製品で広く使用されています。

これらの比較は、特にイオンペア試薬としての機能と高度な材料合成における用途における1-ドデカンスルホン酸、3-ヒドロキシ-、モノナトリウム塩のユニークな特性を強調しています .

類似化合物との比較

1-Dodecanesulfonic acid, 3-hydroxy-, monosodium salt can be compared with other similar surfactants, such as:

Sodium dodecyl sulfate (SDS): Both compounds are surfactants, but SDS is more commonly used in laboratory settings for protein denaturation and electrophoresis.

Sodium lauryl sulfate (SLS): Similar to SDS, SLS is widely used in personal care products like shampoos and toothpaste.

These comparisons highlight the unique properties of this compound, particularly its ability to function as an ion-pairing reagent and its applications in advanced material synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。